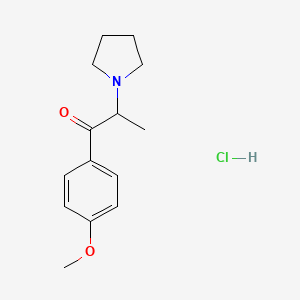

1-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone,monohydrochloride

概要

説明

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)は、ピロリジノフェノン系に属する興奮性薬物です。 他の古典的な興奮性薬物と同様に、陶酔感をもたらす可能性があります 。 この化合物は、1990年代後半から2000年代初頭にドイツで、デザイナードラッグとして初めて登場しました 。

2. 製法

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)の合成は、いくつかのステップで構成されます。

出発物質: 合成は、4-メトキシベンズアルデヒドとピロリジンから始まります。

反応条件: 最初のステップは、酸性条件下で、4-メトキシベンズアルデヒドとピロリジンを縮合させて、中間体シッフ塩基を形成することです。

還元: 次に、シッフ塩基は、水素化ホウ素ナトリウムなどの還元剤を使用して還元され、対応するアミンが得られます。

アシル化: アミンは、プロピオニルクロリドなどの適切なアシル化剤でアシル化されて、最終生成物である4-メトキシ-α-ピロリジノプロピオフェノンが形成されます。

塩酸塩の形成: 遊離塩基は、塩酸で処理することにより、塩酸塩に変換されます.

工業生産方法では、通常、同様のステップが使用されますが、大規模合成に最適化されており、高収率と高純度が確保されています。

準備方法

The synthesis of 4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) involves several steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

Reaction Conditions: The initial step involves the condensation of 4-methoxybenzaldehyde with pyrrolidine under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with a suitable acylating agent, such as propionyl chloride, to form the final product, 4-Methoxy-.alpha.-Pyrrolidinopropiophenone.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)は、さまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応するカルボン酸が生成されます。

還元: 還元反応は、水素化アルミニウムリチウムなどの試薬を使用して行うことができ、アルコールが生成されます。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、さまざまな温度、特定の触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究での用途

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)は、科学研究でさまざまな用途があります。

化学: 分析化学では、類似化合物の同定と定量化のための参照標準として使用されます。

生物学: 研究では、この化合物を用いて、その代謝と生物系への影響を調べています。

医学: 医療用途では承認されていませんが、中枢神経系への潜在的な影響について研究されています。

科学的研究の応用

4-Methoxy-.alpha.-Pyrrolidinopropiophenone (hydrochloride) has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Research studies utilize this compound to understand its metabolism and effects on biological systems.

Medicine: Although not approved for medical use, it is studied for its potential effects on the central nervous system.

Industry: It is used in forensic and toxicological research to develop detection methods for designer drugs

作用機序

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)の作用機序には、中枢神経系との相互作用が関与しています。それは、脳内のドーパミンやノルエピネフリンなどの神経伝達物質のレベルを高めることで、興奮性薬として作用します。 これは、これらの神経伝達物質の再取り込みを阻害することで実現し、シナプス濃度の上昇と刺激の持続につながります 。

類似化合物との比較

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)は、構造的にいくつかの他の化合物と関連しています。

α-ピロリジノプロピオフェノン(α-PPP): 構造は類似していますが、メトキシ基がありません。

4’-メチル-α-ピロリジノプロピオフェノン(MPPP): メトキシ基の代わりにメチル基が含まれています。

3,4-メチレンジオキシ-α-ピロリジノプロピオフェノン(MDPPP): フェニル環にメチレンジオキシ基が含まれています。

3’,4’-メチレンジオキシ-α-ピロリジノブチオフェノン(MDPBP): プロピル鎖の代わりにブチル鎖を持つ類似の構造.

4-メトキシ-α-ピロリジノプロピオフェノン(塩酸塩)のユニークさは、その特定の置換パターンにあり、これはその薬理学的特性と代謝経路に影響を与えます。

生物活性

1-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, commonly referred to as MOPPP, is a synthetic compound that has gained attention in pharmacological research due to its structural similarities to various psychoactive substances. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C14H20ClNO

- Molecular Weight : 255.77 g/mol

- Synonyms : MOPPP, 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride

MOPPP acts primarily as a stimulant and has been noted for its interaction with monoamine transporters. It is hypothesized to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, similar to other compounds in its class.

1. Psychoactive Effects

Research indicates that MOPPP exhibits stimulant properties. In animal models, it has been shown to enhance locomotor activity, which is often associated with increased dopaminergic activity in the central nervous system (CNS) .

2. Neuropharmacological Studies

In various studies, MOPPP has been evaluated for its potential neuropharmacological effects:

- Dopaminergic Activity : It has been found to increase dopamine release in vitro, suggesting a mechanism that could lead to euphoric effects similar to those of amphetamines .

- Potential for Abuse : Due to its stimulant properties, there are concerns regarding its potential for abuse and dependence, paralleling findings from similar compounds .

1. Animal Studies

In a study involving rodents, administration of MOPPP resulted in significant increases in locomotor activity compared to control groups. This effect was dose-dependent and suggests a robust stimulatory effect on the CNS .

2. Comparative Analysis with Other Compounds

MOPPP has been compared with other pyrrolidine derivatives, such as 4-methyl-alpha-pyrrolidinopropiophenone (4-MPPP). Both compounds showed similar increases in locomotor activity; however, MOPPP exhibited a more pronounced effect at lower doses .

Toxicological Profile

The safety and toxicity of MOPPP have not been extensively studied; however, preliminary data suggest potential neurotoxicity at high doses. Long-term effects remain unknown and warrant further investigation.

Table 1: Summary of Biological Activities

| Property | MOPPP | Comparison Compound (4-MPPP) |

|---|---|---|

| Dopaminergic Activity | High | Moderate |

| Locomotor Stimulation | Significant | Moderate |

| Abuse Potential | High | High |

| Neurotoxicity | Potential at high doses | Established |

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;/h5-8,11H,3-4,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNXEPKGUANWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344562 | |

| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794760-01-2 | |

| Record name | Moppp HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1794760012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOPPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QA5EHN5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。